4-methoxy-7-methyl-1H-indazole is a precisely substituted aromatic heterocycle belonging to the indazole class. Indazole cores are recognized as privileged structures in medicinal chemistry, forming the central scaffold for numerous kinase inhibitors and other targeted therapeutics. [1] This compound serves as an advanced, pre-functionalized intermediate, where the specific placement of the methoxy and methyl groups is engineered to fulfill critical roles in molecular recognition and reaction efficiency in multi-step syntheses. [2]
In the synthesis of high-affinity kinase inhibitors, the substitution pattern on the indazole core is not a variable but a critical design feature. Seemingly minor alterations—such as using an unsubstituted indazole, a positional isomer, or an analog with a different electronic profile (e.g., fluoro instead of methoxy)—can lead to a complete loss of biological potency or undesirable off-target effects. [1] Furthermore, attempting to functionalize a simpler indazole core in-house introduces significant process challenges, including the formation of difficult-to-separate N-1 and N-2 isomers, which compromises yield and reproducibility. [2] Procuring this specific CAS number ensures the correct isomer and substitution pattern is incorporated from the start, mitigating the risk of costly late-stage failures in both research and manufacturing workflows.
The electron-donating nature of the 4-methoxy group directly enhances reactivity and yield in key synthetic steps like nucleophilic aromatic substitution (SNAr), a common reaction for elaborating indazole scaffolds. In a comparable system, SNAr with a thiol containing an electron-donating methoxy group proceeded with a 79% yield. In contrast, the same reaction with a thiol containing an electron-withdrawing fluorine group resulted in a significantly lower yield of 56%. [1]
| Evidence Dimension | Reaction Yield (%) in SNAr |
| Target Compound Data | 79% (with electron-donating methoxy group) |
| Comparator Or Baseline | 56% (with electron-withdrawing fluorine group) |
| Quantified Difference | 41% higher relative yield |
| Conditions | SNAr reaction of a substituted pyrimido[1,2-b]indazole with substituted thiophenols. |
Higher reaction yields reduce raw material costs, minimize byproduct formation, and simplify downstream purification, leading to lower overall manufacturing expenses.
Structure-activity relationship (SAR) studies on indazole-based kinase inhibitors demonstrate that precise substitution is essential for high-potency binding. In an analysis of HPK1 inhibitors, an indazole analog with a 2-fluoro-6-methoxy substitution pattern achieved an IC50 of 89 nM. Replacing the small methoxy group with a slightly larger ethoxy group caused a >6-fold loss in potency (IC50 = 557 nM), while removing the substitution entirely resulted in a >9-fold potency loss (IC50 = 820 nM). [1]
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | 89 nM (with methoxy substituent) |
| Comparator Or Baseline | 557 nM (with ethoxy substituent); 820 nM (unsubstituted) |
| Quantified Difference | 6.3x to 9.2x more potent than close analogs |
| Conditions | HPK1 kinase inhibition assay. |
This demonstrates that seemingly interchangeable analogs are not functional substitutes; procuring the exact methoxy-substituted intermediate is required to achieve the target biological activity.
The synthesis of substituted indazoles via common methods, such as the alkylation of an unsubstituted indazole core, frequently results in the formation of mixtures of N-1 and N-2 constitutional isomers. [1] These isomers often exhibit similar physical properties, making their separation by chromatography or crystallization challenging, time-consuming, and costly on a preparatory scale. Procuring 4-methoxy-7-methyl-1H-indazole as a pre-formed, pure regioisomer eliminates this entire process step.
| Evidence Dimension | Process Complexity |
| Target Compound Data | Single, pure regioisomer as starting material |
| Comparator Or Baseline | In-house synthesis often yields N-1/N-2 isomer mixtures requiring separation |
| Quantified Difference | Avoids a complex and often low-yielding chromatographic separation step |
| Conditions | General synthesis of N-substituted indazoles. |
Purchasing this specific intermediate de-risks the synthesis, saves significant process development time, and improves the overall cost-efficiency and scalability of the manufacturing route.
Ideal for medicinal chemistry programs targeting kinases where the specific electronic and steric properties of the 4-methoxy and 7-methyl groups are hypothesized to enhance binding affinity or selectivity, as demonstrated in SAR studies. [1]
Serves as a cost-effective starting material in multi-step syntheses where high yield in coupling reactions like SNAr is critical to the overall process economics. Its use avoids the yield loss and purification costs associated with less reactive analogs. [2]
Enables the reliable and reproducible synthesis of diverse compound libraries for drug discovery. By providing a pure, single-isomer starting material, it ensures that observed differences in biological activity can be confidently attributed to other modifications, not to isomeric impurities. [3]